molecular formula C9H14N2O2 B15310394 5-(4-Methyloxan-4-yl)-1,2-oxazol-3-amine

5-(4-Methyloxan-4-yl)-1,2-oxazol-3-amine

Cat. No.: B15310394
M. Wt: 182.22 g/mol
InChI Key: LPIOHYMBQHXJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methyloxan-4-yl)-1,2-oxazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring and a methyloxan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyloxan-4-yl)-1,2-oxazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amine and an oxazole moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyloxan-4-yl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different applications .

Scientific Research Applications

5-(4-Methyloxan-4-yl)-1,2-oxazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methyloxan-4-yl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-Methyloxan-4-yl)-1,2-oxazol-3-amine stands out due to its unique combination of an oxazole ring and a methyloxan group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-(4-methyloxan-4-yl)-1,2-oxazol-3-amine

InChI

InChI=1S/C9H14N2O2/c1-9(2-4-12-5-3-9)7-6-8(10)11-13-7/h6H,2-5H2,1H3,(H2,10,11)

InChI Key

LPIOHYMBQHXJFI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1)C2=CC(=NO2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.